2-hydroxy atorvastatin tert-butyl ester chemical structure and properties
2-hydroxy atorvastatin tert-butyl ester chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia.[1] Its therapeutic action stems from the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Following oral administration, atorvastatin undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme, leading to the formation of several derivatives.[1][3] Among these, 2-hydroxy atorvastatin (ortho-hydroxy atorvastatin) is a principal active metabolite that significantly contributes to the overall therapeutic effects of the parent drug.[1][4] This guide provides a comprehensive technical overview of 2-hydroxy atorvastatin tert-butyl ester, a key synthetic intermediate and analytical reference standard.
Chemical Structure and Properties
2-Hydroxy atorvastatin tert-butyl ester is a derivative of atorvastatin where the heptanoic acid side chain is esterified with a tert-butyl group, and a hydroxyl group is introduced at the ortho position of one of the phenyl rings. This modification is often utilized in synthetic schemes and for creating reference standards for analytical purposes.
Chemical Structure
The core structure of 2-hydroxy atorvastatin tert-butyl ester consists of a substituted pyrrole ring linked to a dihydroxy heptanoic acid tert-butyl ester side chain and various aromatic moieties.
Caption: Chemical structure of 2-hydroxy atorvastatin tert-butyl ester.
Physicochemical Properties
The introduction of the tert-butyl ester and the hydroxyl group influences the molecule's physicochemical properties, such as its solubility, polarity, and stability. These properties are critical for its synthesis, purification, and use as an analytical standard.
| Property | Value | Source |
| Molecular Formula | C37H43FN2O6 | [5] |
| Molecular Weight | 630.75 g/mol | [5] |
| Appearance | Off-White Solid | [6] |
| Solubility | Soluble in Methanol | [6] |
| Storage | 2-8 °C | [6] |
Synthesis and Purification
The synthesis of 2-hydroxy atorvastatin tert-butyl ester is a multi-step process that often involves the core synthesis of the atorvastatin molecule followed by or integrated with the introduction of the hydroxyl group and the tert-butyl ester.
General Synthetic Approach
A common strategy for synthesizing atorvastatin and its derivatives is the Paal-Knorr pyrrole synthesis.[7] This involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For 2-hydroxy atorvastatin tert-butyl ester, the synthesis would be adapted to include a protected hydroxyl group on one of the aryl starting materials and the tert-butyl ester on the heptanoate side chain.
Illustrative Synthetic Workflow
Caption: Generalized synthetic workflow for 2-hydroxy atorvastatin tert-butyl ester.
Purification
Purification of the final product is crucial to remove starting materials, by-products, and other impurities. High-performance liquid chromatography (HPLC) is a common technique used for the purification of such pharmaceutical compounds due to its high resolution and efficiency.[8][9] The choice of stationary phase (e.g., C18) and mobile phase is optimized to achieve the best separation.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and stability of 2-hydroxy atorvastatin tert-butyl ester. A combination of spectroscopic and chromatographic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for assessing the purity of 2-hydroxy atorvastatin tert-butyl ester and for its quantification.[8] A reversed-phase C18 column is often used with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.
Protocol: HPLC Purity Analysis
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with a modifier like formic acid or triethylamine).[9][10]
-
Flow Rate: Typically 0.8-1.2 mL/min.[10]
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 247 nm).[11]
-
Injection Volume: 10-20 µL.[10]
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and structure of the compound. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for both qualitative and quantitative analysis.[12][13]
Protocol: LC-MS Analysis
-
LC System: An LC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).
-
Ionization: Electrospray ionization (ESI) is commonly used, typically in positive ion mode.[10][12]
-
Mass Analyzer: The mass analyzer is set to scan a relevant mass range to detect the protonated molecule [M+H]+.
-
Fragmentation (MS/MS): For structural confirmation, collision-induced dissociation (CID) can be used to generate a characteristic fragmentation pattern.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H NMR and ¹³C NMR) is the most definitive method for elucidating the chemical structure of organic molecules. It provides detailed information about the connectivity and chemical environment of each atom in the molecule. While specific NMR data for 2-hydroxy atorvastatin tert-butyl ester is not widely published, the spectra would be expected to show characteristic signals for the aromatic protons, the dihydroxy heptanoate side chain, the isopropyl group, and the tert-butyl ester group.[7]
Role in Drug Development and Metabolism Studies
Metabolite Identification and Quantification
2-Hydroxy atorvastatin is an active metabolite of atorvastatin, and its concentration in biological fluids is relevant to the overall pharmacological effect of the drug.[3] 2-Hydroxy atorvastatin tert-butyl ester can serve as a stable, non-polar precursor for the synthesis of the active metabolite itself, or it can be used as a reference standard in analytical methods designed to quantify atorvastatin and its metabolites in plasma or other biological matrices.[10]
Deuterated Internal Standards
Deuterium-labeled versions of 2-hydroxy atorvastatin tert-butyl ester (e.g., 2-Hydroxy Atorvastatin tert-Butyl Ester-d5) are invaluable as internal standards in quantitative LC-MS assays.[14][15] The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, leading to more accurate and precise quantification of the analyte.[15]
Caption: Workflow for the quantification of atorvastatin metabolites using a deuterated internal standard.
Impurity Profiling
During the synthesis and storage of atorvastatin, various related substances and degradation products can be formed.[13] 2-Hydroxy atorvastatin tert-butyl ester can be used as a reference standard to identify and quantify potential impurities in the drug substance and formulated product, ensuring the quality and safety of the medication.[5]
Conclusion
2-Hydroxy atorvastatin tert-butyl ester is a compound of significant interest in the pharmaceutical sciences. Its well-defined chemical structure and properties make it an essential tool for the synthesis of active metabolites, the development and validation of analytical methods, and the characterization of impurities. A thorough understanding of its synthesis, purification, and analytical characterization is crucial for researchers and professionals involved in the development and quality control of atorvastatin-based therapies.
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